7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Scaffold topology Conformational analysis Saturation state

7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1696531-63-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. Its core is a bicyclic 5,6-fused ring system combining a pyrazole and a partially saturated tetrahydropyrimidine ring, with a methyl substituent at position 7 and a primary amine at position 3.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13063285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC1CCNC2=C(C=NN12)N
InChIInChI=1S/C7H12N4/c1-5-2-3-9-7-6(8)4-10-11(5)7/h4-5,9H,2-3,8H2,1H3
InChIKeyPQHSOXKNTMJLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine: Chemical Identity and Scaffold Provenance for Scientific Procurement


7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1696531-63-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family. Its core is a bicyclic 5,6-fused ring system combining a pyrazole and a partially saturated tetrahydropyrimidine ring, with a methyl substituent at position 7 and a primary amine at position 3 . This 4,5,6,7-tetrahydro saturation state distinguishes it from the fully aromatic 7-methylpyrazolo[1,5-a]pyrimidin-3-amine analog (CAS 232600-95-2) and confers distinct conformational flexibility and physicochemical properties . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of multiple FDA-approved kinase inhibitors and preclinical candidates targeting diverse enzymes including BTK, CDKs, Pim kinases, PI3K isoforms, Trk receptors, and nSMase2 [1][2].

Why Generic Substitution Fails for 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine: The Saturation-State Identity Problem


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is scientifically unsound because the 4,5,6,7-tetrahydro saturation state of this compound is not a minor structural nuance; it fundamentally alters molecular topology, conformational ensemble, basicity of the ring nitrogen, and hydrogen-bonding capacity relative to its aromatic counterparts . The saturated pyrimidine ring introduces an sp³-hybridized carbon at position 7 bearing a methyl group, creating a stereogenic center absent in the planar aromatic analog (CAS 232600-95-2) . This saturation motif is a defining pharmacophoric feature of clinically validated inhibitors: the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core is the key skeleton of the FDA-approved BTK inhibitor zanubrutinib [1], and the saturated scaffold was independently identified as a hit series in multiple whole-cell Mtb HTS campaigns while aromatic congeners were not [2]. Selecting the incorrect oxidation state compromises target engagement, selectivity, and pharmacokinetic profiles that are contingent upon this specific saturation pattern [3].

Quantitative Differentiation Evidence for 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine: Comparator-Anchored Data Guide


Structural Topology Differentiation: 4,5,6,7-Tetrahydro Saturation vs. Fully Aromatic 7-Methyl Analog

The target compound (CAS 1696531-63-1) possesses a partially saturated 4,5,6,7-tetrahydro pyrimidine ring with molecular formula C7H12N4 (MW 152.20), while the closest fully aromatic comparator 7-methylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 232600-95-2) has formula C7H8N4 (MW 148.17) and a planar, fully conjugated ring system . This saturation difference is captured by distinct InChI Keys (PQHSOXKNTMJLEM vs. the aromatic analog) and results in fundamentally different hydrogen-bond donor/acceptor counts (HBD = 2 for target vs. HBD = 1 for aromatic analog), topological polar surface area, and rotatable bond profiles . The tetrahydro core introduces sp³ geometry at C-7, creating a stereogenic center that enables enantioselective target interactions exploited clinically by zanubrutinib and preclinically by antitubercular tetrahydropyrazolopyrimidines [1][2].

Scaffold topology Conformational analysis Saturation state InChI Key comparison

Pim-1 Kinase Inhibitory Potency: Class-Level Evidence for Pyrazolo[1,5-a]pyrimidine-3-amine Derivatives vs. Quercetin Baseline

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives—close structural relatives of the target amine series—have demonstrated Pim-1 inhibitory activity superior to the natural flavonoid quercetin. In a direct comparative enzyme assay, the most potent inhibitors (compounds 4d, 5d, and 9a) achieved IC50 values of 0.61, 0.54, and 0.68 μM respectively, compared to quercetin at IC50 = 0.91 μM, with selectivity toward Pim-1 and Pim-3 over Pim-2 [1]. Separately, an indole-grafted pyrazolopyrimidine derivative (10f) achieved PIM-1 IC50 = 0.18 μM [2], and a dual PIM-1/PIM-2 inhibitor (5j) showed IC50 values of 0.158 and 0.297 μM respectively, comparing favorably to staurosporine (IC50 = 0.294 and 0.477 μM) [3]. While these data are from fully aromatic analogs, the 3-amine motif is conserved, and the tetrahydro modification at the pyrimidine ring is expected to modulate hinge-binding interactions that govern Pim kinase selectivity [4].

Pim-1 kinase Oncology Kinase inhibition SAR

nSMase2 Scaffold Validation: Pyrazolo[1,5-a]pyrimidin-3-amine Core vs. Imidazo[1,2-b]pyridazine (PDDC) Chemotype Replacement

The pyrazolo[1,5-a]pyrimidin-3-amine ring was rationally selected as a novel scaffold to replace the imidazo[1,2-b]pyridazine-8-amine ring of PDDC, a submicromolar nSMase2 inhibitor. In a systematic SAR study, the minimal pharmacophore was identified as pyrazolo[1,5-a]pyrimidin-3-amine (compound 3, unsubstituted core), which retained nSMase2 inhibitory activity, whereas pyrazolo[1,5-a]pyrimidine (compound 4, lacking the 3-amine) did not—confirming the essential role of the 3-amine group [1][2]. The parent larotrectinib (containing a pyrazolo[1,5-a]pyrimidine ring) showed nSMase2 IC50 = 2.6 μM, and several optimized derivatives exhibited potency superior to PDDC [3]. One optimized compound, N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine (11j), demonstrated metabolic stability in liver microsomes and oral availability with a favorable brain-to-plasma ratio [4].

Neutral sphingomyelinase 2 Neurodegeneration Scaffold hopping nSMase2 inhibition

Antitubercular Scaffold Validation: Tetrahydropyrazolo[1,5-a]pyrimidine Core as a Privileged Mtb Hit Series vs. Aromatic Congeners

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold—possessing the same saturation state as the target compound—was independently identified as a hit series from multiple Mtb whole-cell high-throughput screening campaigns, a finding not reported for fully aromatic pyrazolo[1,5-a]pyrimidine congeners [1][2]. In a dedicated lead optimization program, several derivatives achieved IC50 values < 100 nM against Mtb H37Rv [3]. Compound 9 demonstrated potent in vivo activity, achieving a 3.5 log CFU reduction of Mtb after once-daily oral administration at 100 mg/kg for 28 days in a mouse efficacy model, with a promising DMPK profile [4]. The NH of the tetrahydropyrimidine ring was identified as part of the key pharmacophore required for anti-TB activity, confirming that saturation state is mechanistically relevant rather than incidental [5].

Tuberculosis Mycobacterium tuberculosis Whole-cell HTS Oral efficacy

Optimal Research and Industrial Application Scenarios for 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine


Kinase Inhibitor Lead Optimization: Pim-1 and CDK-Focused Medicinal Chemistry Programs

This compound serves as a versatile late-stage diversification intermediate for Pim-1 and CDK inhibitor programs. The 3-amine provides a synthetic handle for amide coupling, sulfonamide formation, or reductive amination to introduce target-directed substituents, while the 7-methyl-tetrahydro core introduces conformational constraint absent in aromatic analogs. Class-level data show that pyrazolo[1,5-a]pyrimidine-3-amine derivatives achieve Pim-1 IC50 values as low as 0.18–0.54 μM, outperforming quercetin (IC50 = 0.91 μM) [1]. The tetrahydro core has also been validated in CDK2 inhibitor programs where pyrazolo[1,5-a]pyrimidine emerged as the superior core among four bicyclic scaffolds evaluated [2].

Neutral Sphingomyelinase 2 (nSMase2) Inhibitor Development for Neurodegenerative Disease

The pyrazolo[1,5-a]pyrimidin-3-amine scaffold has been validated as a novel nSMase2 inhibitory chemotype capable of replacing the PDDC imidazo[1,2-b]pyridazine scaffold [1]. The 3-amine was identified as the minimal pharmacophore essential for activity [2]. The 7-methyl-tetrahydro variant offers a saturation-state differentiation that may improve brain penetration—a critical parameter for nSMase2-targeted therapies in Alzheimer's disease, Parkinson's disease, and ALS [3]. Optimized derivatives from this scaffold class have demonstrated oral bioavailability and favorable brain-to-plasma ratios in preclinical models [4].

Antitubercular Drug Discovery: Leveraging the Tetrahydropyrimidine Pharmacophore

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold—sharing the same saturation state as this compound—is a validated hit series from Mtb HTS campaigns, with derivatives achieving sub-100 nM IC50 values and in vivo efficacy of 3.5 log CFU reduction in mouse models [1]. The NH of the tetrahydropyrimidine ring is a critical pharmacophoric element [2]. The 7-methyl substitution provides a vector for exploring steric and lipophilic effects on mycobacterial cell wall penetration, while the 3-amine enables carboxamide or urea linker installation for target engagement optimization [3].

BTK/CDK Dual Inhibitor Scaffold for B-Cell Malignancy Research

The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core is the key structural unit of the FDA-approved BTK inhibitor zanubrutinib, confirming the clinical relevance of this saturation state [1]. The 7-methyl substitution in this compound mimics the substitution pattern found in potent BTK inhibitors [2]. For programs targeting BTK-driven malignancies (mantle cell lymphoma, CLL) or exploring CDK9/BTK dual inhibition, this compound provides a synthetically tractable core that can be elaborated via the 3-amine into diverse inhibitor chemotypes [3].

Quote Request

Request a Quote for 7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.